N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonylbenzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The subsequent sulfonylation and amidation steps are carried out using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of microbial cells or cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide: Known for its anticancer potential.
N-2,5-Dimethylphenylthioureido Acid Derivatives: Explored for antimicrobial activity.
Uniqueness
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide stands out due to its unique combination of the oxadiazole ring and sulfonylbenzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-7-8-12(2)15(9-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMRKANCNRTXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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